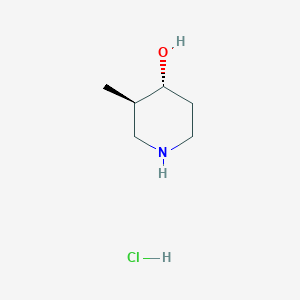

(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride

Description

(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride (CAS: 955028-91-8) is a piperidine derivative characterized by a six-membered nitrogen-containing ring with hydroxyl (-OH) and methyl (-CH₃) substituents at the 3R and 4R positions, respectively. It is marketed as an industrial-grade chemical with 99% purity, primarily used as a synthetic intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

(3R,4R)-3-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSULSNKSVBZRD-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-91-8 | |

| Record name | 4-Piperidinol, 3-methyl-, hydrochloride (1:1), (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac-(3R,4R)-3-methylpiperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Functional Group Introduction:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler piperidine derivative.

Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride has garnered attention for its potential therapeutic applications:

- Drug Development : It serves as a precursor in the synthesis of pharmaceuticals targeting various biological pathways. Its ability to modulate receptor activities makes it a candidate for developing drugs aimed at neurological disorders and other conditions influenced by neurotransmitter systems .

The compound exhibits significant biological activities through its interactions with various biomolecules:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, such as protein kinases, impacting cellular signaling pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes play a crucial role .

- Receptor Modulation : The compound has been studied for its potential role as a ligand for receptors in the central nervous system. Its interactions can influence neurotransmitter release and activity, suggesting applications in treating neurological disorders .

Chemical Synthesis

In synthetic chemistry, this compound is utilized as a building block for more complex molecules:

- Synthesis of Analogues : Researchers use this compound to create analogues with modified properties that may exhibit improved efficacy or reduced side effects .

Industrial Applications

The compound's properties make it valuable in industrial settings:

- Production of Fine Chemicals : It is employed in the synthesis of various chemicals and materials that contribute to advancements in industrial processes .

Case Study 1: Neurological Applications

A study investigated the potential of this compound as a therapeutic agent for neurological disorders. The compound was shown to modulate receptor activities effectively, leading to improved outcomes in animal models of anxiety and depression .

Case Study 2: Enzyme Interaction Studies

Research focused on the enzyme inhibition properties of this compound demonstrated its capability to inhibit specific kinases involved in cancer progression. The findings suggest that this compound could be developed into a novel therapeutic agent targeting malignancies .

Mechanism of Action

The mechanism of action of (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The hydroxyl and methyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

(3R,4R)-rel-3-Fluoro-4-piperidinol hydrochloride (CAS: 955028-84-9) shares the same piperidine core and stereochemistry but replaces the methyl group with a fluorine atom at the 3R position. Key differences include:

- Molecular Weight : 155.6 g/mol (fluoro analog) vs. 151.6 g/mol (target compound) .

- Applications : The fluoro variant may serve as a precursor for fluorinated pharmaceuticals, leveraging fluorine’s metabolic stability and bioavailability-enhancing properties .

Table 1: Comparison with Halogenated Analogs

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|---|

| (3R,4R)-rel-3-Methylpiperidin-4-ol HCl | 955028-91-8 | C₆H₁₄ClNO | 151.63 | 3R-CH₃, 4R-OH |

| (3R,4R)-rel-3-Fluoro-4-piperidinol HCl | 955028-84-9 | C₅H₁₁ClFNO | 155.60 | 3R-F, 4R-OH |

Stereoisomeric Variants

rel-(3R,4S)-4-Methylpiperidin-3-ol hydrochloride (CAS: 374794-74-8) differs in stereochemistry (4S instead of 4R) and substituent position (methyl at 4S vs. 3R). These changes significantly alter molecular interactions:

- Stereochemical Impact : The 4S configuration may reduce binding affinity to chiral receptors or enzymes compared to the 4R configuration in the target compound .

- Physicochemical Properties : Similar molecular weight (151.63 g/mol) but distinct spatial arrangement affects solubility and crystallization behavior.

Heterocyclic Variants: Pyrrolidine Derivatives

(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride (CAS: Not provided) replaces the piperidine ring with a five-membered pyrrolidine ring. Key distinctions include:

- Applications : Pyrrolidine derivatives are common in peptide mimetics and kinase inhibitors due to their rigidity and hydrogen-bonding capabilities .

Table 2: Comparison with Heterocyclic Analogs

| Compound | Ring Size | Molecular Formula | Key Features |

|---|---|---|---|

| (3R,4R)-rel-3-Methylpiperidin-4-ol HCl | 6-membered | C₆H₁₄ClNO | Flexible, chiral centers |

| (3R,5R)-5-Methylpyrrolidin-3-ol HCl | 5-membered | C₅H₁₂ClNO | Higher ring strain |

Pharmacological Derivatives

Complex derivatives like (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol () demonstrate how functionalizing the piperidine core with aromatic and amino groups can yield anticancer agents.

Industrial vs. Pharmaceutical Use

While (3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride is sold as an industrial intermediate, analogs like the fluoro variant and stereoisomers may transition into pharmaceutical development due to tunable bioactivity .

Biological Activity

(3R,4R)-rel-3-Methylpiperidin-4-ol hydrochloride is a chiral compound derived from piperidine, characterized by a piperidine ring with a methyl and hydroxyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The hydrochloride form of (3R,4R)-rel-3-Methylpiperidin-4-ol enhances its solubility in aqueous environments, making it suitable for biological studies. The synthesis typically involves the following steps:

- Starting Material : A suitable piperidine derivative.

- Functional Group Introduction : Incorporation of the methyl and hydroxyl groups.

- Hydrochloride Formation : Reacting the free base with hydrochloric acid to form the hydrochloride salt.

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are crucial for modifying its structure to enhance biological activity or develop derivatives with distinct properties .

The biological activity of this compound is primarily attributed to its interactions with specific proteins or enzymes:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity. This inhibition can lead to downstream effects on cellular processes .

- Receptor Modulation : It has been studied for its potential role as a ligand for various receptors in the central nervous system (CNS), influencing neurotransmitter activities and possibly providing therapeutic effects for neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibitor of protein kinases; alters enzyme activity |

| Receptor Modulation | Acts as a ligand for CNS receptors; may influence neurotransmitter systems |

| Anticancer Potential | Explored in cancer therapy; may induce apoptosis in tumor cells |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its solubility and stability in biological systems. Factors affecting its bioavailability include:

- Absorption : Enhanced solubility due to the hydrochloride form facilitates better absorption in biological systems.

- Metabolism : The compound undergoes metabolic transformations that can affect its efficacy and duration of action.

Case Studies

Recent studies have focused on the biological effects of this compound:

- CNS Effects : Research indicates that this compound may modulate neurotransmitter release in animal models, suggesting potential applications in treating anxiety and depression .

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can induce cytotoxicity in cancer cell lines, highlighting its potential as a lead compound for anticancer drug development .

Q & A

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.